molecular formula C18H23N5O3S B2986973 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1798538-95-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2986973
CAS RN: 1798538-95-0
M. Wt: 389.47
InChI Key: HIFJOJBZPVCWBD-UHFFFAOYSA-N
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Description

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an azide with an alkyne in a copper-catalyzed click reaction . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole ring system .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the triazole ring can participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonyl group could increase its polarity and solubility in polar solvents .

Scientific Research Applications

Structural and Theoretical Studies

  • Compounds containing piperidine and triazole rings, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been studied for their structural properties using X-ray diffraction and spectroscopic techniques. These studies provide insights into the molecular conformations and interactions, critical for understanding their potential applications (Karthik et al., 2021).

Synthesis Techniques

  • Research has been conducted on synthesizing derivatives of piperidine and triazole, exploring methods like ring-opening reactions of pyridinium salts under the influence of tertiary amines. These syntheses are important for creating novel compounds for further application (Jones & Phipps, 1976).

Biological Activity

  • Triazole scaffolds, including 1,2,4-triazoles, have significant biological activities and are core motifs in clinical drugs. Research in this area includes the synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, highlighting the biological relevance of these compounds (Prasad et al., 2021).

Medicinal Chemistry Applications

  • Piperidine and triazole derivatives have been explored for their potential as P2X7 antagonists in the treatment of mood disorders, demonstrating the therapeutic applications of these compounds in medicinal chemistry (Chrovian et al., 2018).

Corrosion Inhibition

  • Triazole derivatives are also investigated for their effectiveness as corrosion inhibitors for metals, an application critical in industrial and engineering fields. Their ability to form protective layers on metal surfaces is a key area of study (Ma et al., 2017).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications. In silico studies could also be conducted to predict its pharmacokinetic properties and drug-likeness .

properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJOJBZPVCWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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